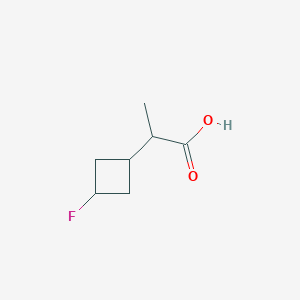
2-(3-Fluorocyclobutyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorocyclobutyl)propanoic acid is a chemical compound with the molecular formula C7H11FO2. It is a cyclobutane derivative that is used in scientific research for its potential therapeutic properties. This compound has attracted the attention of researchers due to its ability to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorocyclobutyl)propanoic acid involves its interaction with certain receptors in the body. Specifically, this compound has been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. By interacting with this receptor, 2-(3-Fluorocyclobutyl)propanoic acid may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Fluorocyclobutyl)propanoic acid are still being studied. However, research has shown that this compound can interact with certain receptors in the body, including the GABA receptor. This interaction may have anxiolytic effects, which could be beneficial for the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-Fluorocyclobutyl)propanoic acid in lab experiments is its potential therapeutic properties. This compound has been shown to interact with certain receptors in the body, which may have implications for the treatment of various medical conditions. However, one limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to handle 2-(3-Fluorocyclobutyl)propanoic acid with care and follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Fluorocyclobutyl)propanoic acid. One potential direction is the investigation of its potential use as a treatment for anxiety disorders and other neurological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, investigations into the safety and toxicity of 2-(3-Fluorocyclobutyl)propanoic acid are also necessary to ensure its safe use in future research and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-Fluorocyclobutyl)propanoic acid involves several steps. One method involves the reaction of cyclobutanone with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with hydrochloric acid to form the corresponding chloride, which is then reacted with potassium cyanide to form the nitrile. The nitrile is then hydrolyzed to form the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorocyclobutyl)propanoic acid has been studied for its potential therapeutic properties. Research has shown that this compound can interact with certain receptors in the body, including the GABA receptor, which is involved in the regulation of anxiety and other neurological functions. This has led to investigations into its potential use as a treatment for anxiety disorders and other neurological conditions.
Eigenschaften
IUPAC Name |
2-(3-fluorocyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c1-4(7(9)10)5-2-6(8)3-5/h4-6H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBBVYAGYPLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorocyclobutyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

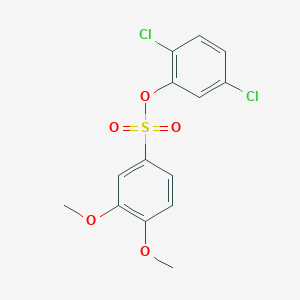
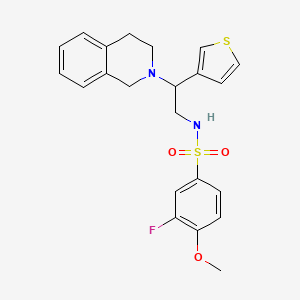
![1-[8-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2447067.png)
![ethyl 3-carbamoyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2447069.png)
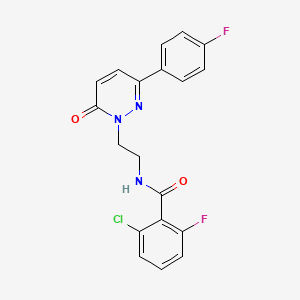
![N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2447072.png)
![N-[1-[4-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2447073.png)
![3-(3-methoxyphenyl)-7-((3-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2447074.png)
![3-(2-(indolin-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2447075.png)
![2-[(9-Methylpurin-6-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2447076.png)

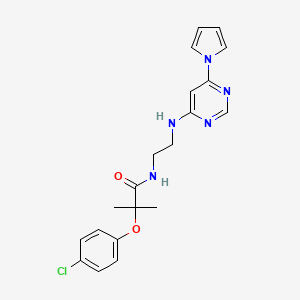
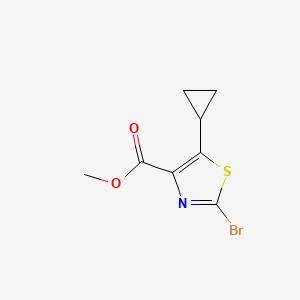
![1-(2,3-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2447083.png)